3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one

Description

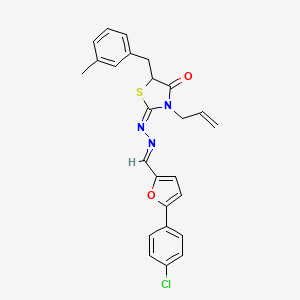

Chemical Structure and Synthesis This compound belongs to the thiazolidin-4-one class, characterized by a core thiazolidinone ring substituted with an allyl group at position 3, a hydrazone linkage at position 2 connected to a 5-(4-chlorophenyl)furan-2-yl moiety, and a 3-methylbenzyl group at position 3. Its synthesis involves condensation reactions between hydrazine derivatives and aldehydes, as outlined in protocols for analogous compounds (e.g., 5-arylfuran-2-carboxaldehydes) .

Properties

CAS No. |

290839-64-4 |

|---|---|

Molecular Formula |

C25H22ClN3O2S |

Molecular Weight |

464.0 g/mol |

IUPAC Name |

(2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C25H22ClN3O2S/c1-3-13-29-24(30)23(15-18-6-4-5-17(2)14-18)32-25(29)28-27-16-21-11-12-22(31-21)19-7-9-20(26)10-8-19/h3-12,14,16,23H,1,13,15H2,2H3/b27-16+,28-25+ |

InChI Key |

IKTNOVZCHNNHBN-REUZPSCBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/S2)CC=C |

Canonical SMILES |

CC1=CC(=CC=C1)CC2C(=O)N(C(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)S2)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative.

Substitution Reactions: The allyl, chlorophenyl, and methylbenzyl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allyl and chlorophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts, along with appropriate ligands and bases, are commonly employed in cross-coupling reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.

Chemical Biology: The compound can serve as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₂₄H₂₀ClN₃O₂S

- Molecular Weight : 474.0 g/mol (based on CAS data) .

- Storage : Requires protection from light and moisture, stored in sealed containers at controlled temperatures .

Biological Relevance Thiazolidin-4-one derivatives are known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Structural Analogues and Substituent Effects

Substituent Impact on Activity: Chlorophenyl vs. Nitro Groups: The target compound lacks the nitro group present in highly active anticandidal derivatives (e.g., ), which may reduce antifungal potency but improve selectivity for cancer targets . Benzyl Substituents: Replacing 4-methoxybenzyl () with 3-methylbenzyl may alter lipophilicity and steric effects, influencing binding to cellular targets like kinases or tubulin . Thioxo vs.

The allyl group may enhance pro-apoptotic effects by modulating reactive oxygen species (ROS) generation .

Antimicrobial Activity :

- Unlike nitrofuran-containing analogues (), the absence of a nitro group likely reduces broad-spectrum antimicrobial activity. However, the 4-chlorophenyl moiety may confer specificity against bacterial or fungal efflux pumps .

Biological Activity

3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone class. Its unique structure incorporates multiple functional groups, which may contribute to its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H22ClN3O2S

- Molecular Weight : 464.0 g/mol

- IUPAC Name : (2E)-2-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylidenehydrazinylidene]-5-[(3-methylphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidin-4-one

Synthesis

The synthesis of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one typically involves multi-step organic reactions, including:

- Formation of the Thiazolidinone Ring : Reaction of a suitable thioamide with an α-haloketone under basic conditions.

- Introduction of the Furan Ring : Condensation between furan derivatives and hydrazine.

- Substitution Reactions : Involvement of palladium-catalyzed cross-coupling reactions for introducing various substituents.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures often exhibit significant antimicrobial properties. The compound's potential as an antimicrobial agent has been suggested based on its structural features, which may interact with microbial enzymes or cell membranes.

Anticancer Properties

The combination of thiazolidinone and furan moieties in 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one suggests potential anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that it may:

- Inhibit Enzymatic Activity : By binding to specific enzymes involved in microbial growth or cancer cell metabolism.

- Induce Oxidative Stress : Leading to increased reactive oxygen species (ROS) within cells, contributing to apoptosis in cancer cells.

- Modulate Signaling Pathways : Affecting pathways related to cell survival and proliferation.

Case Studies and Research Findings

Comparison with Related Compounds

The biological activity of 3-Allyl-2-(((5-(4-chlorophenyl)furan-2-yl)methylene)hydrazono)-5-(3-methylbenzyl)thiazolidin-4-one can be compared with other thiazolidinones and furan derivatives:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Thiazolidinone Derivatives | Antimicrobial, anticancer | Diverse substituents enhance activity |

| Furan Derivatives | Antioxidant, anti-inflammatory | Potential for drug development |

| Hydrazone Compounds | Cytotoxicity against cancer cells | Unique structural characteristics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.